molecular formula C8H5F3N2O B1409606 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227576-31-9

2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1409606
CAS No.: 1227576-31-9
M. Wt: 202.13 g/mol
InChI Key: VIHUPFPKKLIUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an acetonitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out under reflux conditions .

Another method involves the use of trifluoromethyl-substituted pyridine derivatives as starting materials. For example, 2-Hydroxy-4-(trifluoromethyl)pyridine can be synthesized by reacting pyridine with trifluoromethyl benzene in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include 2-oxo-3-(trifluoromethyl)pyridine-4-acetonitrile, 2-hydroxy-3-(trifluoromethyl)pyridine-4-ethylamine, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both a hydroxyl group and an acetonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-oxo-3-(trifluoromethyl)-1H-pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-5(1-3-12)2-4-13-7(6)14/h2,4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUPFPKKLIUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 4
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 5
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 6
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.